Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate

buffer selection cell culture media enzymology

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate (CAS 91000-53-2, synonym TAPS sodium salt) is a crystalline, highly water-soluble zwitterionic sulfonate buffer of the Good’s buffer family. It is the sodium salt form of N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (free acid CAS 29915-38-6) and provides stable pH control in the alkaline physiological range (pH 7.7–9.1) with a pKa of 8.4 at 25 °C.

Molecular Formula C7H16NNaO6S
Molecular Weight 265.26 g/mol
CAS No. 91000-53-2
Cat. No. B1360427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate
CAS91000-53-2
Molecular FormulaC7H16NNaO6S
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC(CNC(CO)(CO)CO)CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H17NO6S.Na/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14;/h8-11H,1-6H2,(H,12,13,14);/q;+1/p-1
InChIKeyFEGYIWVHCSRXCG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate (CAS 91000-53-2) — Procurement-Ready Identity and Baseline Properties for Scientific Buyers


Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate (CAS 91000-53-2, synonym TAPS sodium salt) is a crystalline, highly water-soluble zwitterionic sulfonate buffer of the Good’s buffer family . It is the sodium salt form of N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (free acid CAS 29915-38-6) and provides stable pH control in the alkaline physiological range (pH 7.7–9.1) with a pKa of 8.4 at 25 °C [1]. The compound is routinely supplied as a ≥98–99 % pure white powder with ≤1 % water content and ≤5 ppm heavy metals, and is predominantly used in capillary electrophoresis, DNA dye complex analysis, enzyme assays, and cell culture media formulation .

Alkaline-range buffer window pH 7.7–9.1
pKa 8.4 at 25 °C for stable pH control
Good’s buffer for electrophoresis, enzyme assays, cell culture
Reported low heavy-metal and water content

Why Generic Substitution Fails — Critical Selection Factors Differentiating TAPS Sodium Salt (CAS 91000-53-2) from Other Good’s Buffers


Good’s buffers are not functionally interchangeable despite their shared zwitterionic architecture. Each member of the family exhibits a distinct pKa, buffer range, metal-complexation propensity, and salt-dependent solubility behaviour that directly limits the experimental or manufacturing conditions under which it can be used [1]. For instance, TAPS (pKa 8.4) operates in an alkaline window (pH 7.7–9.1) that is inaccessible to the more commonly used HEPES (effective range 6.8–8.2) or MOPS (6.5–7.9); conversely, TAPS forms Fe(III) complexes at stability constants intermediate within the TRIS family — above TES but below TRIS and TABS — meaning substitution with a non‑complexing or more strongly complexing buffer would fundamentally alter metal‑ion availability in solution [2]. The quantitative evidence below disambiguates where and why TAPS sodium salt must be actively selected, not passively substituted.

HEPES, MOPS or TES cannot buffer above pH 8.2; substitution may lose pH control in alkaline assays.

Fe(III) complexation rank differs from TES and TRIS; may alter free metal availability in redox or metalloenzyme studies.

TAPSO shows salting‑in, while TAPS salting‑out; replacement in high‑salt media may cause buffer precipitation.

Quantitative Evidence Guide — Comparator-Based Differentiation Data for Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate (CAS 91000-53-2)


Alkaline Buffering Window — TAPS vs. HEPES, MOPS, and TES

TAPS sodium salt provides effective buffering at pH 7.7–9.1, a range significantly more alkaline than that of HEPES (6.8–8.2), MOPS (6.5–7.9), or TES (6.8–8.2) . Its pKa of 8.4 at 25 °C places its maximum buffering capacity approximately 0.85 units above HEPES (pKa 7.55), 1.20 units above MOPS (pKa 7.20), and 0.90 units above TES (pKa 7.50), making TAPS the only candidate among these four buffers suitable for assays constrained above pH 8.2 [1].

Alkaline Buffer Window
Class-level
pKa 8.4 (TAPS) vs. 7.55 HEPES, 7.20 MOPS, 7.50 TES; ΔpKa +0.85 to +1.20.
Protocols above pH 8.2 require a buffer with pKa >8; substitution risks buffering loss.
Standard Good’s buffer table conditions (I≈0.1 M, 20–25 °C).
buffer selection cell culture media enzymology

DNA–Dye Complex Stabilisation in Capillary Electrophoresis — TAPS vs. Tris Buffers

When formulated as a 40 mM TAPS‑tetrapentylammonium (TAPS‑NPe₄⁺) running buffer at pH 8.2, the half‑life of pre‑formed dsDNA–monointercalator dye complexes was 2‑ to 3‑fold longer than that observed in commonly used Tris‑based buffers [1]. In the same buffer, complexes formed across a wide DNA bp:dye ratio (100:1 down to 5:1) migrated with identical electrophoretic mobility [1]. These separation characteristics were unattainable in conventional buffers containing Tris⁺, Na⁺, or NH₄⁺ as the sole cation [1].

DNA–Dye Complex Stability
Head-to-head
2‑ to 3‑fold longer half‑life vs. Tris; uniform mobility across 100:1 to 5:1 bp:dye ratios.
Tris buffers reduce complex stability; TAPS-based buffer supports reproducible DNA sizing.
40 mM TAPS‑NPe₄⁺, pH 8.2, agarose slab gels.
capillary electrophoresis DNA-dye complexes nucleic acid analysis

Connexin Channel pH‑Sensitivity — TAPS vs. HEPES and MES as Aminosulfonate Probes

In a systematic study of pH‑dependent connexin‑26/32 heteromeric channel activity, the half‑maximal inhibitory pH was determined in three Good’s buffers: MES (pH 6.1), HEPES (pH 7.3), and TAPS (pH 8.5) [1]. The half‑maximal value shifted in direct proportion to the pKa of each aminosulfonate buffer, with TAPS uniquely extending the measurable inhibition range into the alkaline region where MES and HEPES lose buffering capacity [1].

Connexin pH Response
Head-to-head
Half‑maximal inhibitory pH 8.5 (TAPS) vs. 7.3 HEPES, 6.1 MES; ΔpH +1.2 and +2.4.
Alkaline‑range channel gating assays depend on TAPS; HEPES/MES truncate the measurable pH span.
TSF liposome assay, 10 mM buffer, connexin‑26/32, 37 °C.
connexin channels gap junctions patch‑clamp physiology

Fe(III) Complexation Propensity — Rank‑Order Differentiation within the TRIS‑Family Buffers

Potentiometric titration at I = 0.1 mol dm⁻³ NaNO₃ and 298.15 K revealed that the overall stability of Fe(III) complexes formed with TRIS‑family buffers follows the order TABS > TRIS > TAPS > TAPSO > TES [1]. TAPS occupies the middle rank, meaning it exhibits measurable but moderate Fe(III) binding — stronger than TAPSO and TES, but weaker than TRIS and TABS [1]. This was established using HYPERQUAD 2008 least‑squares fitting of pH‑metric data, with the equilibrium species ML, ML₂, ML₂H₋₁, and ML₃ identified [1].

Fe(III) Complex Rank
Head-to-head
Rank 3 of 5 (TABS > TRIS > TAPS > TAPSO > TES); moderate Fe(III) binding.
Intermediate metal buffering; may be exploited or avoided depending on free‑Fe(III) sensitivity.
Potentiometric titration, I=0.1 M NaNO₃, 298.15 K.
metal‑buffer interactions bioinorganic chemistry redox enzymology

α‑Chymotrypsin Superactivity — Buffer‑Dependent Catalytic Enhancement Ranking

In a comparative study of α‑chymotrypsin (α‑CT) activity in aqueous solutions of four biological buffers at pH 8 and 25 °C, the catalytic enhancement followed the order TRIS > TES > TAPS > TAPSO, with TRIS inducing a 5.5‑fold superactivity over the buffer‑free control [1]. TAPS occupies an intermediate position, providing a measurable but less extreme enhancement than TRIS or TES, which may be desirable when near‑native enzyme activity is required while still using a Good’s buffer [1].

α‑CT Activity Rank
Head-to-head
Rank 3 of 4 (TRIS > TES > TAPS > TAPSO); TRIS induced 5.5‑fold superactivity.
Provides moderate enzyme activation, avoiding extreme TRIS‑associated side reactions.
pH 8, 25 °C, commercial α‑CT, buffer 0.05–1.0 M.
enzyme kinetics buffer‑enzyme interactions biocatalysis

Salt‑Dependent Solubility Behaviour — Salting‑Out of TAPS vs. Salting‑In of TAPSO

Density measurements at 298.15 K in aqueous solutions of CH₃COOK, KBr, KCl, and NaCl demonstrated that TAPS solubility decreases with increasing salt concentration (salting‑out effect), whereas the structurally related TAPSO exhibits the opposite behaviour — solubility increases with salt concentration (salting‑in effect) [1]. The apparent transfer Gibbs energies (ΔₜᵣG) and transfer molar volumes were systematically determined, confirming that the absence of a hydroxyl group on the propyl linker in TAPS (compared to TAPSO) fundamentally reverses the salt‑solubility relationship [1].

Salt Solubility Behavior
Head-to-head
TAPS: salting‑out (solubility ↓ with [salt]); TAPSO: salting‑in (solubility ↑).
High‑salt formulations require solubility screening; TAPS vs TAPSO choice determines precipitation risk.
298.15 K, NaCl/KCl/KBr/CH₃COOK; transfer Gibbs energies determined.
buffer solubility formulation science protein crystallography

Best‑Fit Application Scenarios for Sodium 3-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)propane-1-sulfonate (CAS 91000-53-2) Based on Quantitative Evidence


High‑Resolution DNA Fragment Sizing via Capillary or Slab‑Gel Electrophoresis of Fluorescent Dye‑DNA Complexes

TAPS sodium salt is the required buffer backbone for pre‑formed dsDNA–fluorescent dye complex separations where conventional Tris buffers cause rapid complex dissociation. As demonstrated by Zeng et al., 40 mM TAPS‑NPe₄⁺ at pH 8.2 extends complex half‑life 2‑ to 3‑fold and maintains uniform mobility across a 20‑fold range of bp:dye ratios, enabling precise two‑colour sizing that is unattainable with Tris, Na⁺, or NH₄⁺‑based buffers [4]. Procurement specification: use the sodium salt (CAS 91000‑53‑2) as the primary ionic component for preparing TAPS‑tetrapentylammonium running buffers.

pH‑Dependent Connexin Channel Pharmacology and Screening of Aminosulfonate‑Sensitive Gap‑Junction Modulators

When characterizing connexin‑26/32 heteromeric channel inhibition, TAPS uniquely extends the half‑maximal inhibitory pH to 8.5 — compared to 7.3 for HEPES and 6.1 for MES — allowing pharmacological profiling across the full alkaline physiological spectrum [4]. Substitution with HEPES or MES in these experiments would truncate the accessible pH range by 1.2–2.4 units. Procure TAPS sodium salt when experimental designs require alkaline‑range connexin gating measurements under Good’s buffer conditions [4].

α‑Chymotrypsin Biocatalysis Requiring Moderate Buffer‑Induced Enzyme Superactivity

For industrial or research‑scale α‑chymotrypsin reactions, TAPS provides an intermediate catalytic enhancement between the extreme 5.5‑fold superactivity induced by TRIS and the weaker enhancement of TAPSO, at pH 8 and 25 °C [4]. This positions TAPS as the preferred buffer when moderate activation is desired without the risk of TRIS‑associated side reactions (e.g., nucleophilic interference). Select TAPS sodium salt (CAS 91000‑53‑2) for α‑CT‑catalysed peptide synthesis or kinetic characterization where buffer‑dependent activity tuning is part of the process design [4].

Formulation of High‑Salt Biochemical Media or Protein Crystallization Screens Requiring Predictable Buffer Solubility

TAPS sodium salt exhibits a characteristic salting‑out behaviour: its aqueous solubility decreases with increasing concentrations of common salts (NaCl, KCl, KBr, CH₃COOK), in direct contrast to TAPSO, which shows salting‑in [4]. This thermodynamic property is critical when designing high‑ionic‑strength stock solutions, crystallization conditions, or multi‑component formulation buffers where precipitation must be avoided. Procurement teams should distinguish TAPS from TAPSO based on the salt‑composition of the final medium to prevent batch failures due to buffer precipitation [4].

Application
Selection Property
Validation Focus
DNA fragment analysis with fluorescent dye‑DNA complexes
TAPS‑tetrapentylammonium running buffer
Complex half‑life and electrophoretic mobility consistency
Connexin channel pH pharmacology in alkaline range
Alkaline‑range buffering (pKa 8.4)
Half‑maximal inhibitory pH endpoint
α‑chymotrypsin biocatalysis optimization
Buffer‑dependent enzyme activity modulation
Activity profile across buffer series
High‑salt biochemical media or crystallization screens
Salt‑dependent solubility (salting‑out)
Precipitation risk in high‑ionic‑strength formulations
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